molecular formula C24H26N2O5S B3313009 N-(2,4-dimethoxyphenyl)-2-(5-methoxy-2-{[(4-methylphenyl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide CAS No. 946339-27-1

N-(2,4-dimethoxyphenyl)-2-(5-methoxy-2-{[(4-methylphenyl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide

Cat. No.: B3313009
CAS No.: 946339-27-1
M. Wt: 454.5 g/mol
InChI Key: WNCZYIOTLBKKPR-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-(5-methoxy-2-{[(4-methylphenyl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide is a structurally complex acetamide derivative featuring a 1,4-dihydropyridine core substituted with a methoxy group at position 5, a 4-methylphenylsulfanylmethyl group at position 2, and an acetamide-linked 2,4-dimethoxyphenyl moiety. The compound’s design integrates key pharmacophoric elements, including the dihydropyridine scaffold—a motif known for calcium channel modulation—and thioether linkages, which enhance metabolic stability and influence lipophilicity .

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[5-methoxy-2-[(4-methylphenyl)sulfanylmethyl]-4-oxopyridin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O5S/c1-16-5-8-19(9-6-16)32-15-17-11-21(27)23(31-4)13-26(17)14-24(28)25-20-10-7-18(29-2)12-22(20)30-3/h5-13H,14-15H2,1-4H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNCZYIOTLBKKPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC2=CC(=O)C(=CN2CC(=O)NC3=C(C=C(C=C3)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural Comparison of Acetamide Derivatives

Compound Name / ID Core Structure Key Substituents Reference
Target Compound 1,4-dihydropyridine 5-methoxy, 2-(4-methylphenylsulfanylmethyl), N-(2,4-dimethoxyphenyl)acetamide -
AZ331 () 1,4-dihydropyridine 4-(2-furyl), 6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}, N-(2-methoxyphenyl)
AZ257 () 1,4-dihydropyridine 6-{[2-(4-bromophenyl)-2-oxoethyl]thio}, 4-(2-furyl), N-(2-methoxyphenyl)
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide () Pyrimidine-pyridine hybrid 4,6-dimethylpyrimidin-2-ylsulfanyl, N-(4-methylpyridin-2-yl)

Key Observations :

  • The target compound’s 4-methylphenylsulfanylmethyl group contrasts with the bromophenyl or methoxyphenyl thioether side chains in AZ257 and AZ331, respectively. These substitutions may alter electron distribution and steric bulk, impacting receptor binding or redox properties .

Key Observations :

  • The target compound likely shares synthetic steps with AZ331 and AZ257, such as thioether bond formation using α-haloacetamide intermediates . However, its 2,4-dimethoxyphenyl group may require orthogonal protection-deprotection strategies to avoid side reactions during coupling .
  • Unlike the stereochemically complex pharmacopeial compounds in , the target compound lacks chiral centers, simplifying its synthesis .

Hypothesized Activity of Target Compound :

  • The 4-methylphenylsulfanylmethyl group may enhance membrane permeability compared to AZ331’s methoxyphenyl-thioether side chain .
  • The 2,4-dimethoxyphenyl moiety could confer antioxidant properties, as seen in phenolic acetamide derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-dimethoxyphenyl)-2-(5-methoxy-2-{[(4-methylphenyl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2,4-dimethoxyphenyl)-2-(5-methoxy-2-{[(4-methylphenyl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide

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